![molecular formula C37H56Cl4N2O6 B12741617 2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine CAS No. 4834-49-5](/img/structure/B12741617.png)
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is a chemical compound formed by the combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and N-9-octadecenyl-1,3-propanediamine in a 2:1 ratio. 2,4-D is a well-known synthetic herbicide used for controlling broadleaf weeds, while N-9-octadecenyl-1,3-propanediamine is an amine compound often used in surfactants and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves the reaction of 2,4-dichlorophenoxyacetic acid with N-9-octadecenyl-1,3-propanediamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified and formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential use in biological assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the formulation of herbicides, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. 2,4-D acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. N-9-octadecenyl-1,3-propanediamine may enhance the compound’s effectiveness by improving its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-D compd. with N-oleyl-1,3-propanediamine (11): Similar in structure but with a different ratio of components.
Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with N-9-octadecenyl-1,3-propanediamine (11): Another related compound with a different chlorination pattern
Uniqueness
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is unique due to its specific ratio of components, which may confer distinct chemical and physical properties. This ratio can influence the compound’s solubility, stability, and overall effectiveness in various applications .
Eigenschaften
CAS-Nummer |
4834-49-5 |
|---|---|
Molekularformel |
C37H56Cl4N2O6 |
Molekulargewicht |
766.7 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*9-5-1-2-7(6(10)3-5)13-4-8(11)12/h9-10,23H,2-8,11-22H2,1H3;2*1-3H,4H2,(H,11,12)/b10-9+;; |
InChI-Schlüssel |
YZNGADVHKCALRL-TTWKNDKESA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





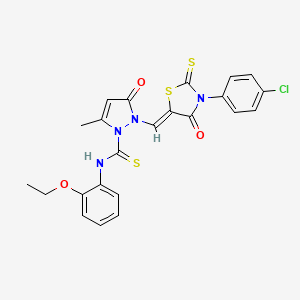
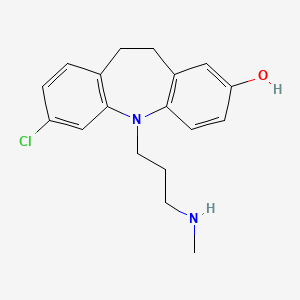
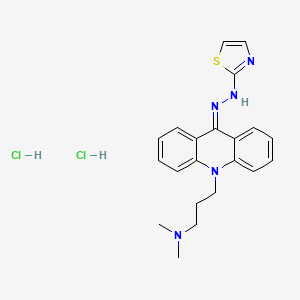
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
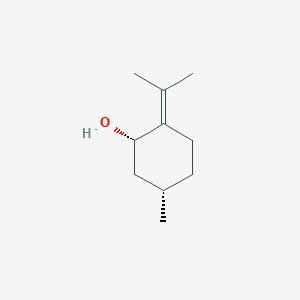
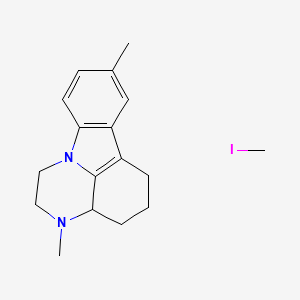
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)

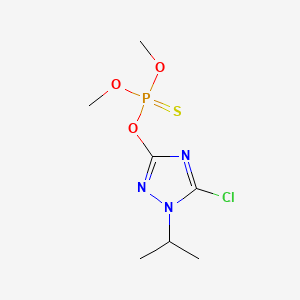
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

